molecular formula C21H19NO6 B2482205 N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1396887-71-0

N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2482205
CAS No.: 1396887-71-0
M. Wt: 381.384
InChI Key: ISNJUNQEJORHRP-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antibacterial Activities

  • A study highlighted the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives, showcasing their promising antibacterial activity against both Gram-positive and Gram-negative bacteria, in addition to strong antioxidant capabilities. This underlines the potential of these compounds in developing new therapeutic agents (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Solvatochromism Studies

  • The solvatochromic properties of certain chromene-3-carboxamide derivatives were explored, indicating their potential in sensing applications due to their color-changing abilities in response to the polarity of the surrounding medium (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Organic Synthesis and Reaction Mechanisms

  • Research into the reactions of 3-substituted chromones with hydroxylamine provided insight into unexpected synthesis pathways, showcasing the versatility of chromone derivatives in organic synthesis and the importance of understanding their reaction mechanisms (V. Sosnovskikh, V. Moshkin, & M. Kodess, 2008).
  • Another study focused on the ring transformation of chromone-3-carboxamide, further illustrating the complex reactions these compounds can undergo and their relevance in synthetic chemistry (M. Ibrahim, 2009).

Synthesis and Evaluation as Antimicrobial Agents

  • A protocol for the synthesis of indolyl-4H-chromene-3-carboxamides demonstrated their effectiveness as both antioxidant and antibacterial agents, highlighting the pharmaceutical potential of chromene derivatives (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Structural and Molecular Studies

  • Structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives provided valuable information on the molecular configurations and potential interactions of these compounds, which is critical for the design of drugs and materials with specific properties (J. Reis et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of malaria. For example, DDD01035881 and its derivatives have been shown to block Plasmodium male gamete formation (microgametogenesis) with nanomolar activity .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-26-17-8-4-5-13-11-14(20(24)28-18(13)17)19(23)22-12-21(25)9-10-27-16-7-3-2-6-15(16)21/h2-8,11,25H,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNJUNQEJORHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.